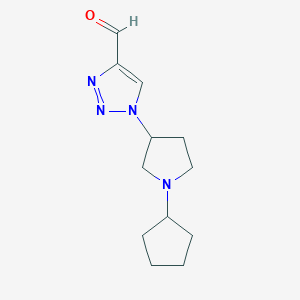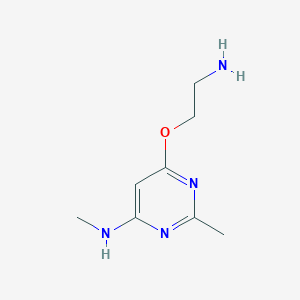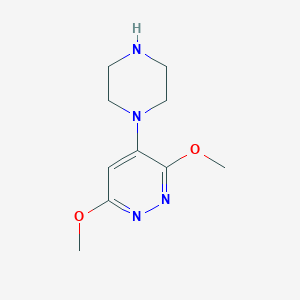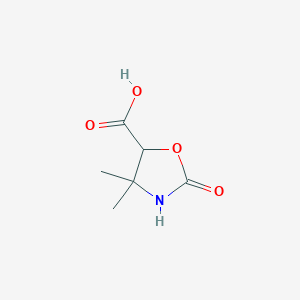
1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It has a cyclopentyl group, a pyrrolidinyl group, and an aldehyde group attached to the triazole ring .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a cyclopentyl group (a five-membered carbon ring), a pyrrolidinyl group (a five-membered ring with one nitrogen and four carbon atoms), and an aldehyde group (a carbonyl group bonded to a hydrogen atom) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the aldehyde group, which is typically quite reactive. The nitrogen atoms in the 1,2,3-triazole ring and the pyrrolidinyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the aldehyde group could make it polar, and the nitrogen atoms could potentially form hydrogen bonds .Scientific Research Applications
1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. This compound has been found to have a wide range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential applications in the synthesis of heterocyclic compounds, such as quinolones, pyrrolizidine alkaloids, and oxazolidinones. In addition, this compound has been used as a building block for the synthesis of complex organic molecules, such as peptides and nucleosides.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is not fully understood. However, it is believed that this compound acts as an agonist of the G-protein coupled receptor, which is responsible for mediating the effects of various hormones and neurotransmitters. This compound is also thought to interact with other receptors, such as the serotonin receptor, and to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to have anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been found to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, and to interact with other receptors, such as the serotonin receptor. In addition, this compound has been found to have a variety of other effects, including the ability to reduce the formation of free radicals, to inhibit the growth of cancer cells, and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments include its versatility, its ability to be synthesized using a variety of methods, and its wide range of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments, including its potential toxicity and its relatively low solubility in aqueous solutions. In addition, this compound is not a very stable compound and can be easily degraded by light and oxygen.
Future Directions
There are a number of potential future directions for the use of 1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory experiments. One potential direction is to develop new methods for the synthesis of this compound and other related compounds. Another potential direction is to explore the potential applications of this compound in the synthesis of other heterocyclic compounds. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity and other safety concerns. Finally, this compound could be further studied for its potential applications in the synthesis of complex organic molecules, such as peptides and nucleosides.
Safety and Hazards
properties
IUPAC Name |
1-(1-cyclopentylpyrrolidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,9,11-12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZNGOWZIQTQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)



![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)




